molecular formula C9H9NO4 B5559627 (4Z)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid

(4Z)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid

Cat. No.: B5559627
M. Wt: 195.17 g/mol
InChI Key: RSOVEXHEJLZMQS-POHAHGRESA-N
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Description

(4Z)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid is a chemical compound with a unique structure that includes a hydroxyimino group and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyimino Group: This step involves the reaction of the benzofuran derivative with hydroxylamine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

(4Z)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The benzofuran ring can also interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid: Unique due to the presence of both hydroxyimino and carboxylic acid groups.

    Benzofuran derivatives: Similar in structure but may lack the hydroxyimino or carboxylic acid groups.

    Oxime derivatives: Contain the hydroxyimino group but may not have the benzofuran ring.

Properties

IUPAC Name

(4Z)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-9(12)8-4-5-6(10-13)2-1-3-7(5)14-8/h4,13H,1-3H2,(H,11,12)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOVEXHEJLZMQS-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(O2)C(=O)O)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(O2)C(=O)O)/C(=N\O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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